molecular formula C20H25N3O3S B2882984 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 933204-67-2

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2882984
CAS No.: 933204-67-2
M. Wt: 387.5
InChI Key: REVQAGALMHUPKM-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches and Potential Applications

  • Regioselective Synthesis : The first reported preparation of the 3,4-dihydrofuro[3,2-d]pyrimidin-2(1H)-one skeleton, which involves controlled Curtius rearrangements, indicates a methodological advancement in synthesizing complex heterocyclic compounds. This regioselective synthesis route could potentially be applied to similar compounds, including the one , for exploring their biological activities (Gani Koza et al., 2009).

  • Ring Transformation into Oxazinone and Pyrimidinone Derivatives : The transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives through thermolysis and base-catalyzed decomposition opens new pathways for synthesizing structurally diverse heterocycles. This method provides insights into how the compound might be functionalized or modified for specific scientific applications (A. Hashem et al., 2017).

  • Synthesis of Biologically Active Compounds : Research into the synthesis of compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents highlights the potential for creating biologically active molecules. This approach could be relevant for designing new drugs or biological probes based on the structural framework of the chemical compound (T. Aniskova et al., 2017).

  • Antimicrobial and Antitubercular Activities : Some pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. This indicates that compounds with similar structures might also possess significant biological activities, suggesting potential research applications in developing new antimicrobial agents (M. Chandrashekaraiah et al., 2014).

  • Synthesis and Structural Analysis : The synthesis and crystal structure analysis of sulfur-substituted compounds provide a foundation for understanding the chemical and physical properties of similar sulfur-containing heterocycles. These studies are essential for designing compounds with desired characteristics for various scientific applications (S. Subasri et al., 2017).

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-18(22-10-3-1-2-4-11-22)14-27-19-16-8-5-9-17(16)23(20(25)21-19)13-15-7-6-12-26-15/h6-7,12H,1-5,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQAGALMHUPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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